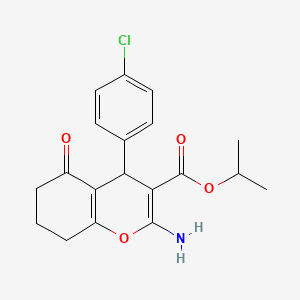![molecular formula C25H25N3O4 B11554196 N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B11554196.png)
N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzylidene hydrazino moiety, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate, which is then reacted with an appropriate acylating agent to form the final product. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes or ketones, and acyl chlorides or anhydrides. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-methylbenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
- N’-(4-((4-methylbenzyl)oxy)benzylidene)-3-nitrobenzohydrazide
Uniqueness
N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-22-14-10-21(11-15-22)27-24(29)25(30)28-26-16-19-8-12-23(13-9-19)32-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI Key |
NPGQNSVJTXLMJY-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11554129.png)
![N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554167.png)


![2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![N-(2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-2-oxoethyl)-N-(5-chloro-2-methylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11554198.png)
![4-(4-{(1E)-1-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11554199.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11554202.png)
